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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

reactivity, and potential applications of 6-Methylpyridazine-3-carbonitrile, a heterocyclic

organic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties
6-Methylpyridazine-3-carbonitrile, also known as 3-Cyano-6-methylpyridazine, is a pale-

yellow solid at room temperature.[1] Its fundamental chemical and physical properties are

summarized in the table below.
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Property Value Source(s)

IUPAC Name
6-methylpyridazine-3-

carbonitrile
N/A

Synonyms 3-Cyano-6-methylpyridazine [2]

CAS Number 49840-90-6 [3][4][5][6]

Molecular Formula C₆H₅N₃ [2][3][5]

Molecular Weight 119.12 g/mol [3][5]

Melting Point 86-87 °C [3][7]

Boiling Point (Predicted) 338.1 ± 22.0 °C [7]

Appearance Pale-yellow solid [1]

Storage

Store under nitrogen at

ambient temperature.

Hygroscopic; requires

desiccant.

[1]

Synthesis and Experimental Protocols
The synthesis of 6-Methylpyridazine-3-carbonitrile is typically achieved through a two-step

process starting from 6-Methyl-3(2H)-pyridazinone. This involves an initial chlorination reaction

followed by a cyanation step.

Logical Workflow for Synthesis

6-Methyl-3(2H)-pyridazinone Chlorination 3-Chloro-6-methylpyridazine Cyanation 6-Methylpyridazine-3-carbonitrile

Click to download full resolution via product page

Caption: Synthetic pathway for 6-Methylpyridazine-3-carbonitrile.

Step 1: Chlorination of 6-Methyl-3(2H)-pyridazinone
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While a detailed, peer-reviewed experimental protocol for this specific transformation is not

readily available in the public domain, a general procedure can be inferred from related

syntheses of chloropyridazines. The reaction involves the conversion of the hydroxyl group of

the pyridazinone to a chloro group, typically using a chlorinating agent like phosphorus

oxychloride (POCl₃) or a triphosgene/tetramethylammonium chloride system.

General Experimental Protocol (Illustrative):

To a stirred solution of 6-Methyl-3(2H)-pyridazinone in an appropriate solvent (e.g., toluene

or excess phosphorus oxychloride), slowly add the chlorinating agent (e.g., phosphorus

oxychloride) at a controlled temperature (typically 0-10 °C).

After the addition is complete, the reaction mixture is heated to reflux and maintained for

several hours until the reaction is complete (monitored by TLC).

The reaction mixture is then cooled, and the excess chlorinating agent is carefully quenched,

for example, by pouring the mixture onto crushed ice.

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium

hydroxide solution) to a neutral or slightly basic pH.

The product, 3-Chloro-6-methylpyridazine, is extracted with an organic solvent (e.g.,

dichloromethane or ethyl acetate).

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate

or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield

pure 3-Chloro-6-methylpyridazine.

Step 2: Cyanation of 3-Chloro-6-methylpyridazine
The conversion of 3-Chloro-6-methylpyridazine to 6-Methylpyridazine-3-carbonitrile is a

nucleophilic aromatic substitution reaction. A common method for this transformation is the

Rosenmund–von Braun reaction, which utilizes copper(I) cyanide.

General Experimental Protocol (Illustrative):
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A mixture of 3-Chloro-6-methylpyridazine and copper(I) cyanide in a high-boiling polar

aprotic solvent (e.g., DMF or NMP) is prepared in a reaction vessel.

The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several

hours. The progress of the reaction is monitored by TLC.

Upon completion, the reaction mixture is cooled to room temperature and poured into an

aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution

of ferric chloride, to facilitate the removal of copper salts.

The product is then extracted with an organic solvent (e.g., ethyl acetate or toluene).

The combined organic extracts are washed with brine, dried over an anhydrous drying agent,

and the solvent is evaporated under reduced pressure.

The crude 6-Methylpyridazine-3-carbonitrile is then purified by column chromatography on

silica gel or by recrystallization to afford the pure product.

Chemical Reactivity
The chemical reactivity of 6-Methylpyridazine-3-carbonitrile is primarily dictated by the

interplay between the electron-deficient pyridazine ring and the electrophilic nitrile group.

Reactivity of the Pyridazine Ring
The pyridazine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic

attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The presence of the

electron-withdrawing nitrile group further enhances this electrophilicity.

Reactivity of the Nitrile Group
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This

allows for a variety of chemical transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the

corresponding carboxylic acid, 6-methylpyridazine-3-carboxylic acid, or the amide, 6-

methylpyridazine-3-carboxamide, as an intermediate.
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Reduction: The nitrile group can be reduced to an aminomethyl group using reducing agents

such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, serving

as a building block for the synthesis of more complex heterocyclic systems.

Reactivity of the Methyl Group
The methyl group at the 6-position can also be a site for chemical modification. For instance, it

can undergo oxidation to a carboxylic acid group under strong oxidizing conditions.

Illustrative Reactivity Pathways

6-Methylpyridazine-3-carbonitrile

Hydrolysis
(H+ or OH-)

Reduction
(e.g., LiAlH4)

Cycloaddition
(e.g., with azides)

6-Methylpyridazine-3-carboxylic acid

 (6-Methylpyridazin-3-yl)methanamine

Tetrazole derivative

Click to download full resolution via product page

Caption: Key chemical transformations of 6-Methylpyridazine-3-carbonitrile.

Spectroscopic Properties
Detailed experimental spectroscopic data for 6-Methylpyridazine-3-carbonitrile is not widely

published. However, expected spectral characteristics can be predicted based on its structure

and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
Pyridazine Protons: Two aromatic protons on the pyridazine ring are expected to appear as

doublets in the downfield region (typically δ 7.5-9.0 ppm). The coupling constant between

these adjacent protons would be in the range of 8-9 Hz.
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Methyl Protons: The methyl group protons will appear as a singlet in the upfield region

(typically δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy (Predicted)
Pyridazine Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the

aromatic region (δ 120-160 ppm).

Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the

range of δ 115-125 ppm.

Methyl Carbon: The methyl carbon will appear in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is

expected around 2220-2240 cm⁻¹.

C=N and C=C Stretches: Absorptions corresponding to the pyridazine ring stretching

vibrations are expected in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the

methyl C-H stretching will be observed just below 3000 cm⁻¹.

Applications in Drug Discovery and Materials
Science
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to

its ability to interact with a wide range of biological targets. Pyridazine derivatives have

demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-

inflammatory, antimicrobial, and cardiovascular effects.

The presence of the nitrile group in 6-Methylpyridazine-3-carbonitrile makes it a valuable

intermediate for the synthesis of diverse compound libraries for drug discovery. Aromatic nitriles

are known to act as inhibitors of certain enzymes, such as cysteine proteases.
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While specific biological activities for 6-Methylpyridazine-3-carbonitrile are not extensively

documented in publicly available literature, its structural motifs suggest potential for

investigation in various therapeutic areas. There is a clear need for further research to explore

its pharmacological profile and potential as a lead compound in drug development programs.

In the realm of materials science, the electronic properties of the pyridazine-carbonitrile system

could be exploited in the design of novel organic electronic materials.

Disclaimer: This document is intended for informational purposes for a technical audience. The

experimental protocols provided are illustrative and should be adapted and optimized based on

laboratory conditions and safety considerations. All chemical syntheses should be performed

by trained professionals in a well-equipped laboratory with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-methylpyridazine-3-carbonitrile | CymitQuimica [cymitquimica.com]

2. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 6-Methylpyridazine-3-carbonitrile | 49840-90-6 | Benchchem [benchchem.com]

4. calpaclab.com [calpaclab.com]

5. 3-Methylpyridazine [webbook.nist.gov]

6. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile
derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methylpyridazine-3-
carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315567#6-methylpyridazine-3-carbonitrile-chemical-
properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://www.benchchem.com/product/b1315567?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/IN-DA00DHW6/6-methylpyridazine-3-carbonitrile/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylpyridazine
https://www.benchchem.com/product/B1315567
https://www.calpaclab.com/6-methylpyridazine-3-carbonitrile-min-97-1-gram/ala-m176624-1g
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1632764&Mask=80
https://pubmed.ncbi.nlm.nih.gov/41138466/
https://pubmed.ncbi.nlm.nih.gov/41138466/
https://pubmed.ncbi.nlm.nih.gov/41138466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6899550/
https://www.benchchem.com/product/b1315567#6-methylpyridazine-3-carbonitrile-chemical-properties
https://www.benchchem.com/product/b1315567#6-methylpyridazine-3-carbonitrile-chemical-properties
https://www.benchchem.com/product/b1315567#6-methylpyridazine-3-carbonitrile-chemical-properties
https://www.benchchem.com/product/b1315567#6-methylpyridazine-3-carbonitrile-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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